2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with topoisomerase II, leading to DNA double-strand breaks and ultimately cell death . .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can influence its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , but it’s unclear if these effects apply to 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound is recommended to be stored in a sealed, dry environment at 2-8°C , indicating that temperature and moisture can affect its stability.
Biochemical Analysis
Biochemical Properties
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may inhibit enzymes by mimicking the substrate or by binding to an allosteric site, thereby changing the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby modulating the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can occur at the active site or at an allosteric site, leading to changes in the enzyme’s conformation and activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules and its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence metabolic pathways and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
2-ethoxycarbonyl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-4(3-13-5)6(9)10/h3H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCZDWBECKRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705346 | |
Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911466-96-1 | |
Record name | 2-(Ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethoxycarbonyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.